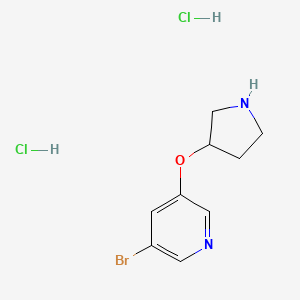
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a useful research compound. Its molecular formula is C9H13BrCl2N2O and its molecular weight is 316.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets.
- Target Enzymes : Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical signaling pathways, such as the Class I PI3-kinase enzymes, which are implicated in cancer progression and inflammatory diseases .
- Cellular Effects : The compound's interaction with cellular receptors can lead to modulation of various biochemical pathways, influencing processes such as cell proliferation and apoptosis .
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis in vitro .
- Antiviral Properties : Some derivatives of pyridine compounds have demonstrated antiviral activity, particularly against RNA viruses. The specific mechanism may involve inhibition of viral replication or interference with viral protein synthesis .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits replication of RNA viruses | |
| Anti-inflammatory | Modulates cytokine production |
Detailed Research Findings
- Anticancer Studies : In vitro studies have demonstrated that the compound shows significant cytotoxicity against breast cancer and lung cancer cell lines with IC50 values ranging from 10 µM to 20 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death .
- Antiviral Mechanism : A study highlighted that derivatives similar to this compound showed over 90% inhibition of viral RNA polymerases, suggesting a strong potential for development as antiviral agents .
- Inflammatory Response Modulation : Research indicates that treatment with this compound can significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its role in mitigating inflammatory responses .
Propiedades
IUPAC Name |
3-bromo-5-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8;;/h3-4,6,8,11H,1-2,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWFOROEMWRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CN=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













